molecular formula C10H10N2O3 B1381481 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 1566992-83-3

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B1381481
CAS No.: 1566992-83-3
M. Wt: 206.2 g/mol
InChI Key: GRLBGBWIVIUUOM-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinoxaline backbone with a methyl substituent at position 3, an oxo group at position 2, and a carboxylic acid moiety at position 5.

The molecular formula is inferred as C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol), though direct experimental data is absent in the provided evidence. Its stereochemical configuration (e.g., R/S isomerism) and exact purity remain unspecified in available sources.

Properties

IUPAC Name

3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBGBWIVIUUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Reaction Conditions

Parameter Description
Solvent Ethanol or DMF
Temperature 80–120°C
Catalyst p-Toluenesulfonic acid
Atmosphere Inert (N₂/Ar)

Adaptation for 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid

To synthesize 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid, one would need to modify the starting materials to include a methyl group at the 3-position. This could involve using a methyl-substituted o-phenylenediamine or incorporating the methyl group through a subsequent alkylation step after the initial cyclization.

Challenges and Considerations

  • Stereochemistry : The introduction of a methyl group can lead to stereoisomers. Ensuring the correct stereochemistry may require chiral auxiliaries or asymmetric catalysis.
  • Purity and Yield : Optimizing reaction conditions to achieve high purity and yield is crucial. This may involve varying solvents, catalysts, or temperatures.
  • Stability : Quinoxaline derivatives can be sensitive to light and oxygen. Handling and storage should be conducted under inert conditions.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (Target) 3-methyl, 2-oxo, 5-carboxylic acid C₁₀H₁₀N₂O₃ 206.20 (calculated) N/A Discontinued; oxo group enhances polarity
(2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (5GV) 2-ethyl, 3-oxo, 6-carboxylic acid C₁₁H₁₂N₂O₃ 220.225 N/A Chiral center (R-configuration); higher molecular weight due to ethyl group
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid 3-phenyl, 5-carboxylic acid C₁₅H₁₄N₂O₂ 254.28 95-98% Phenyl group increases hydrophobicity; no oxo group
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid 2,3-diphenyl, 5-carboxylic acid C₂₁H₁₈N₂O₂ 330.38 (calculated) N/A Bulky substituents; potential steric hindrance
Key Observations:
  • Substituent Effects :
    • The ethyl group in 5GV increases molecular weight by ~14 g/mol compared to the target compound’s methyl group. The chiral R-configuration in 5GV may influence biological activity .

Biological Activity

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS No. 1566992-83-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 206.20 g/mol. The compound features a quinoxaline core structure, which is known for its diverse biological activities.

Structural Information

  • SMILES : CC1(CC2=CC=CC=C2NC1=O)C(=O)O
  • InChI Key : ZSTNDRNEHHDPQB-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of quinoxaline compounds, including 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid. Notably:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines have shown promising results. For instance:
    • HeLa Cells : The compound demonstrated significant antiproliferative effects with an IC50 value of approximately 0.126μM0.126\mu M.
    • SMMC-7721 Cells : Exhibited an IC50 of 0.071μM0.071\mu M.
    • K562 Cells : Showed an IC50 value of 0.164μM0.164\mu M .

The mechanism underlying the anticancer activity involves several pathways:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization with an IC50 of 3.97μM3.97\mu M, which is critical for cancer cell division and proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through the cell cycle.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, contributing to its overall anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can significantly influence biological activity:

  • Electron-Drawing vs. Electron-Releasing Groups : Compounds with electron-releasing groups (e.g., methoxy groups) showed enhanced activity compared to those with electron-withdrawing groups (e.g., halogens).
  • Positioning of Substituents : The placement of substituents on the quinoxaline ring affects binding affinity and biological activity .

Case Studies

Several case studies have documented the efficacy of similar quinoxaline derivatives:

  • Study on Antitumor Activity :
    • A derivative structurally related to 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline was tested against multiple cancer types and showed promising results in inhibiting tumor growth.
    • The study emphasized the importance of structural modifications in enhancing therapeutic potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 2
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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